Ethyl 8-bromooctanoate

Catalog No.
S1545082
CAS No.
29823-21-0
M.F
C10H19BrO2
M. Wt
251.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 8-bromooctanoate

CAS Number

29823-21-0

Product Name

Ethyl 8-bromooctanoate

IUPAC Name

ethyl 8-bromooctanoate

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

InChI

InChI=1S/C10H19BrO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3

InChI Key

UBTQVPMVWAEGAC-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCBr

Synonyms

Ethyl 8-bromoocatanoate; 8-Bromooctanoic acid ethyl ester; 8-Bromo-octanoic acid ethyl ester; ETHYL omega-BROMOOCTANOATE

Canonical SMILES

CCOC(=O)CCCCCCCBr

The exact mass of the compound Ethyl 8-bromooctanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 8-bromooctanoate (CAS 29823-21-0) is a bifunctional aliphatic building block featuring a terminal primary bromide and an ethyl ester-protected carboxylate separated by a linear six-carbon internal chain. In industrial and medicinal chemistry procurement, it is primarily sourced as a premium linker and alkylating agent for the synthesis of active pharmaceutical ingredients (APIs), particularly histone deacetylase (HDAC) inhibitors and targeted protein degraders[1]. The ethyl ester ensures carboxylic acid protection during base-catalyzed nucleophilic substitutions at the bromide terminus, while the specific eight-carbon chain length is highly conserved in drug design to bridge zinc-binding groups (ZBGs) to surface recognition caps [1].

Substituting Ethyl 8-bromooctanoate with generic alternatives like 8-bromooctanoic acid, shorter-chain esters (e.g., ethyl 4-bromobutanoate), or chloride analogs severely compromises synthetic yield and target binding affinity [1]. Utilizing the free 8-bromooctanoic acid during basic alkylation leads to competitive carboxylate interference and requires additional protection-deprotection steps, increasing process mass intensity[1]. Substituting with ethyl 8-chlorooctanoate drastically reduces SN2 reaction kinetics, necessitating harsh heating or iodide catalysis that can degrade sensitive substrates [2]. Furthermore, substituting with shorter or longer chain analogs directly abolishes the nanomolar potency of downstream HDAC inhibitors, as the 8-carbon linker is geometrically critical for spanning the enzyme's catalytic tunnel [1].

Linker Length Optimization for HDAC Inhibitor Potency

In the synthesis of purine-based HDAC inhibitors, the aliphatic chain length derived from the bromoester precursor directly dictates the target affinity[1]. Compounds synthesized using Ethyl 8-bromooctanoate (yielding a longer linker) achieved low nanomolar inhibitory activity against HDACs, whereas substitution with the shorter ethyl 4-bromobutanoate resulted in a drastic loss of biological activity due to the inability of the zinc-binding group to reach the catalytic pocket [1].

Evidence DimensionTarget enzyme (HDAC) inhibitory activity of downstream derivatives
Target Compound DataHigh potency (low nanomolar IC50) for 8-carbon linker derivatives
Comparator Or BaselineShorter linker derivatives (from ethyl 4-bromobutanoate)
Quantified DifferenceSignificant reduction in IC50 and cellular antiproliferative activity when using shorter chain precursors
ConditionsIn vitro HDAC inhibition assay using synthesized purine-hydroxamate derivatives

Procurement of the exact 8-carbon bromoester is mandatory for synthesizing SAHA-analogous HDAC inhibitors, as chain length variations directly abolish therapeutic efficacy.

Chemoselectivity and Yield in Base-Catalyzed Alkylation

During the alkylation of complex amines or phenols, Ethyl 8-bromooctanoate acts as a chemoselective electrophile [1]. The ethyl ester effectively masks the carboxylate, allowing direct SN2 substitution in the presence of bases like K2CO3 or Cs2CO3 in polar aprotic solvents without side reactions[1]. Attempting the same coupling with the free 8-bromooctanoic acid leads to base consumption and poor solubility of the resulting carboxylate salt, requiring an additional esterification step [1]. This lowers the overall step economy and downstream hydroxamic acid conversion yield [1].

Evidence DimensionStep economy and chemoselectivity in basic alkylation
Target Compound DataDirect SN2 coupling followed by one-pot hydroxaminolysis
Comparator Or Baseline8-Bromooctanoic acid
Quantified DifferenceElimination of 2 synthetic steps (protection/deprotection) and prevention of carboxylate-base precipitation
ConditionsBase-catalyzed nucleophilic substitution (K2CO3/DMF, room temp to 80 °C)

Utilizing the ethyl ester form streamlines API manufacturing by avoiding the parasitic side-reactions and extra steps associated with free carboxylic acids.

Reaction Kinetics and Mild Condition Compatibility

The primary bromide in Ethyl 8-bromooctanoate provides vastly superior leaving group ability compared to its chloride counterpart, Ethyl 8-chlorooctanoate [1]. In standard alkylation protocols, such as reacting with 2,6-dichloro-9H-purine derivatives, the bromide allows the reaction to proceed to completion overnight at room temperature (25 °C) in DMF [1]. Substituting with the chloride analog typically requires elevated temperatures (>80 °C) or the addition of stoichiometric sodium iodide (Finkelstein conditions), which increases process costs and risks thermal degradation of sensitive heterocyclic intermediates [1].

Evidence DimensionReaction temperature and additive requirements for SN2 coupling
Target Compound DataProceeds at room temperature (25 °C) without catalysts
Comparator Or BaselineEthyl 8-chlorooctanoate
Quantified Difference50–60 °C reduction in required reaction temperature; eliminates need for iodide catalysis
ConditionsAlkylation of amines/heterocycles in polar aprotic solvents (DMF) with K2CO3

Buyers scaling up temperature-sensitive syntheses must procure the bromide to ensure high yields under mild, energy-efficient room-temperature conditions.

Synthesis of Zinc-Dependent HDAC Inhibitors

Used as the primary linker-building block for Vorinostat (SAHA) analogs and novel dual-target inhibitors (e.g., Wee1/HDAC or FGFR/HDAC), where the 8-carbon chain perfectly spans the distance to the enzyme's catalytic zinc ion [1].

Development of PROTACs and Bifunctional Degraders

Serves as a precise aliphatic spacer to connect E3 ligase ligands with target protein binders, leveraging the terminal bromide for SN2 attachment and the ester for subsequent functionalization [1].

Self-Immolative MRI Contrast Agents

Applied in the synthesis of complex diagnostic probes (e.g., beta-galactosidase responsive probes) where the specific chain length optimizes the coordination and steric access within gadolinium(III) chelate scaffolds [2].

XLogP3

3.3

Appearance

Colourless to pale yellow liquid

Other CAS

29823-21-0

Wikipedia

Ethyl 8-bromooctanoate

Dates

Last modified: 08-15-2023

Explore Compound Types